2-(3,5-Dichloro-2-pyridyl)imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dichloro-2-pyridyl)imidazole-5-carbaldehyde is a chemical compound with the molecular formula C9H5Cl2N3O and a molecular weight of 242.06 g/mol It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and an imidazole ring with an aldehyde group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-2-pyridyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloro-2-pyridinecarboxaldehyde with an imidazole derivative in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichloro-2-pyridyl)imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 2-(3,5-Dichloro-2-pyridyl)imidazole-5-carboxylic acid.
Reduction: 2-(3,5-Dichloro-2-pyridyl)imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Dichloro-2-pyridyl)imidazole-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,5-Dichloro-2-pyridyl)imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in biological processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dichloro-2-pyridyl)imidazole-4-carbaldehyde
- 2-(3,5-Dichloro-2-pyridyl)imidazole-5-carboxylic acid
- 2-(3,5-Dichloro-2-pyridyl)imidazole-5-methanol
Uniqueness
2-(3,5-Dichloro-2-pyridyl)imidazole-5-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a dichloropyridyl moiety and an imidazole ring with an aldehyde group makes it a versatile intermediate for various synthetic and research applications .
Properties
Molecular Formula |
C9H5Cl2N3O |
---|---|
Molecular Weight |
242.06 g/mol |
IUPAC Name |
2-(3,5-dichloropyridin-2-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C9H5Cl2N3O/c10-5-1-7(11)8(12-2-5)9-13-3-6(4-15)14-9/h1-4H,(H,13,14) |
InChI Key |
HQPMYBPBDYBABS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NC=C(N2)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.